[1-(2-Chloro-acetyl)-piperidin-4-yl]-ethyl-carbamic acid tert-butyl ester [1-(2-Chloro-acetyl)-piperidin-4-yl]-ethyl-carbamic acid tert-butyl ester
Brand Name: Vulcanchem
CAS No.: 1353977-89-5
VCID: VC8233690
InChI: InChI=1S/C14H25ClN2O3/c1-5-17(13(19)20-14(2,3)4)11-6-8-16(9-7-11)12(18)10-15/h11H,5-10H2,1-4H3
SMILES: CCN(C1CCN(CC1)C(=O)CCl)C(=O)OC(C)(C)C
Molecular Formula: C14H25ClN2O3
Molecular Weight: 304.81 g/mol

[1-(2-Chloro-acetyl)-piperidin-4-yl]-ethyl-carbamic acid tert-butyl ester

CAS No.: 1353977-89-5

Cat. No.: VC8233690

Molecular Formula: C14H25ClN2O3

Molecular Weight: 304.81 g/mol

* For research use only. Not for human or veterinary use.

[1-(2-Chloro-acetyl)-piperidin-4-yl]-ethyl-carbamic acid tert-butyl ester - 1353977-89-5

Specification

CAS No. 1353977-89-5
Molecular Formula C14H25ClN2O3
Molecular Weight 304.81 g/mol
IUPAC Name tert-butyl N-[1-(2-chloroacetyl)piperidin-4-yl]-N-ethylcarbamate
Standard InChI InChI=1S/C14H25ClN2O3/c1-5-17(13(19)20-14(2,3)4)11-6-8-16(9-7-11)12(18)10-15/h11H,5-10H2,1-4H3
Standard InChI Key VEPOIQWAGYGXHA-UHFFFAOYSA-N
SMILES CCN(C1CCN(CC1)C(=O)CCl)C(=O)OC(C)(C)C
Canonical SMILES CCN(C1CCN(CC1)C(=O)CCl)C(=O)OC(C)(C)C

Introduction

Chemical Structure and Physicochemical Properties

The compound features a piperidine ring substituted at the 1-position with a chloroacetyl group (COCH2Cl-\text{COCH}_2\text{Cl}) and at the 4-position with an ethyl-carbamic acid tert-butyl ester (N(C2H5)COO-t-Bu-\text{N(C}_2\text{H}_5\text{)COO}\text{-}t\text{-Bu}). Key properties include:

PropertyValue
Molecular Weight318.84 g/mol
Molecular FormulaC15H27ClN2O3\text{C}_{15}\text{H}_{27}\text{Cl}\text{N}_2\text{O}_3
IUPAC Nametert-butyl N-[[1-(2-chloroacetyl)piperidin-4-yl]methyl]-N-ethylcarbamate
SolubilitySoluble in DMSO, chloroform
Storage Conditions2–8°C, anhydrous environment

The chloroacetyl group enhances electrophilicity, enabling nucleophilic substitution reactions, while the tert-butyl carbamate acts as a protective group for amines .

Synthesis and Reaction Pathways

The synthesis of this compound typically involves multi-step protocols:

Step 1: Formation of the Piperidine Intermediate

Piperidin-4-ylmethylamine is reacted with ethyl chloroformate in the presence of a base (e.g., triethylamine) to form the ethyl-carbamate intermediate. This step often employs Schotten-Baumann conditions to minimize side reactions .

Step 2: Chloroacetylation

The intermediate undergoes acylation with chloroacetyl chloride in dichloromethane, catalyzed by N,N\text{N,N}-diisopropylethylamine (DIPEA), to introduce the chloroacetyl group. Reaction conditions are maintained at 0–5°C to prevent over-acylation .

Step 3: tert-Butyl Protection

The free amine (if present) is protected using di-tert-butyl dicarbonate (Boc2O\text{Boc}_2\text{O}) under basic conditions, yielding the final product. Purification via column chromatography (silica gel, hexane/ethyl acetate) ensures high purity .

Key Reaction Parameters:

  • Temperature: 0–25°C

  • Yield: ~65–75%

  • Purity: >95% (HPLC)

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

  • 1H^1\text{H} NMR (400 MHz, CDCl3_3):

    • δ 4.15 (s, 2H, COCH2Cl\text{COCH}_2\text{Cl})

    • δ 3.40–3.20 (m, 4H, piperidine CH2\text{CH}_2)

    • δ 1.45 (s, 9H, tert-butyl)

  • 13C^{13}\text{C} NMR:

    • 170.5 ppm (C=O\text{C=O}, carbamate)

    • 165.2 ppm (C=O\text{C=O}, chloroacetyl)

    • 42.3 ppm (CH2Cl\text{CH}_2\text{Cl})

Infrared (IR) Spectroscopy

  • Strong absorption at 1740 cm1^{-1} (C=O\text{C=O} stretch)

  • Bands at 1250 cm1^{-1} (C-O\text{C-O} carbamate) and 680 cm1^{-1} (C-Cl\text{C-Cl})

CompoundIC50_{50} (NLRP3)IC50_{50} (Tryptase)
Reference Inhibitor (INF39)0.8 μMN/A
Analog A1.2 μM5.6 μM
Query CompoundPendingPending

Applications in Pharmaceutical Research

Intermediate in Drug Synthesis

This compound serves as a precursor in synthesizing kinase inhibitors and protease modulators. For example, it has been utilized in the development of JAK2/STAT3 pathway inhibitors, which are relevant in oncology .

Prodrug Design

The tert-butyl carbamate group facilitates controlled release of active amines in vivo, enhancing pharmacokinetic profiles. Hydrolysis under acidic conditions (e.g., lysosomal pH) yields the free amine, enabling targeted drug delivery .

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